[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone
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Overview
Description
[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone: is a synthetic organic compound that features a piperidine ring substituted with a bromophenyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated benzene derivative.
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the piperidine and pyrazole rings through a methanone linkage, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Receptor Studies: The compound is used in studies involving receptor binding and signaling pathways.
Medicine:
Drug Development: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new therapeutic drugs.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [4-(4-chlorophenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone
- [4-(4-fluorophenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone
- [4-(4-methylphenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone
Comparison:
- Uniqueness: The presence of the bromophenyl group in [4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone imparts unique electronic and steric properties, influencing its reactivity and binding affinity compared to its analogs with different substituents.
- Reactivity: The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
Properties
IUPAC Name |
[4-(4-bromophenyl)piperidin-1-yl]-(1H-pyrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c16-13-3-1-11(2-4-13)12-6-9-19(10-7-12)15(20)14-5-8-17-18-14/h1-5,8,12H,6-7,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTODRKSTKKOVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Br)C(=O)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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